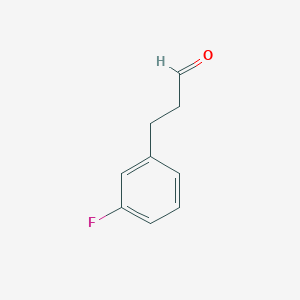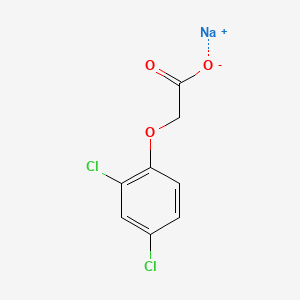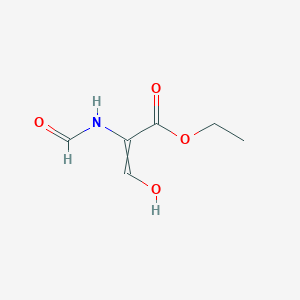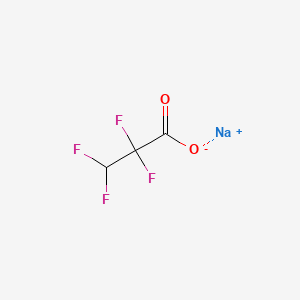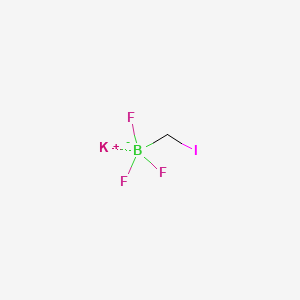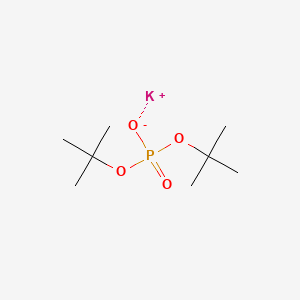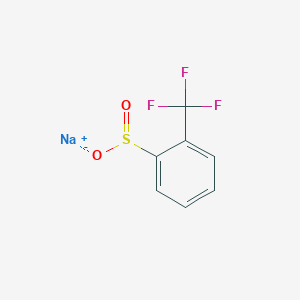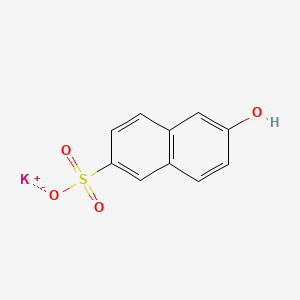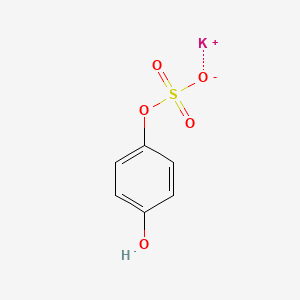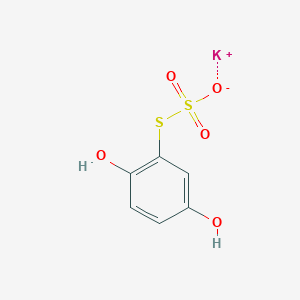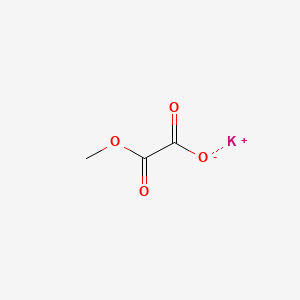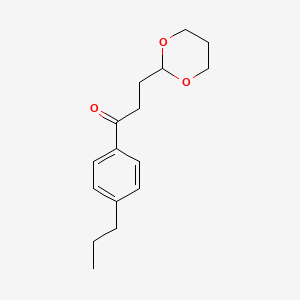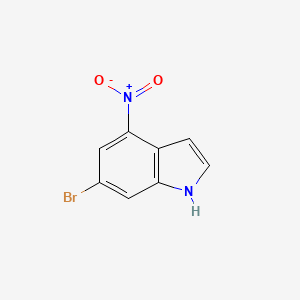
6-bromo-4-nitro-1H-indole
Übersicht
Beschreibung
6-Bromo-4-nitro-1H-indole is a compound with the molecular weight of 241.04 . It is a solid substance stored in dry room temperature .
Molecular Structure Analysis
The molecular structure of 6-bromo-4-nitro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Physical And Chemical Properties Analysis
6-Bromo-4-nitro-1H-indole is a solid substance stored in dry room temperature . It has a molecular weight of 241.04 .Wissenschaftliche Forschungsanwendungen
- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
- Application : Indole derivatives are biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Biotechnological Production for Industrial Applications
Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids
- Application : Indole derivatives have been reported as antiviral agents .
- Methods : Specific indole derivatives were prepared and tested for their antiviral activity .
- Results : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Application : Indole derivatives have been reported to have anti-inflammatory properties .
- Methods : Specific indole derivatives were prepared and tested for their anti-inflammatory activity .
- Results : Certain indole derivatives showed significant anti-inflammatory activity .
- Application : Indole derivatives have been reported to have anticancer properties .
- Methods : Specific indole derivatives were prepared and tested for their anticancer activity .
- Results : Certain indole derivatives showed significant anticancer activity .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antimicrobial Activity
- Application : Indole derivatives have been reported to have anti-HIV properties .
- Methods : Specific indole derivatives were prepared and tested for their anti-HIV activity .
- Results : Certain indole derivatives showed significant anti-HIV activity .
- Application : Indole derivatives have been reported to have antioxidant properties .
- Methods : Specific indole derivatives were prepared and tested for their antioxidant activity .
- Results : Certain indole derivatives showed significant antioxidant activity .
- Application : Indole derivatives have been reported to have antitubercular properties .
- Methods : Specific indole derivatives were prepared and tested for their antitubercular activity .
- Results : Certain indole derivatives showed significant antitubercular activity .
- Application : Indole derivatives have been reported to have antidiabetic properties .
- Methods : Specific indole derivatives were prepared and tested for their antidiabetic activity .
- Results : Certain indole derivatives showed significant antidiabetic activity .
- Application : Indole derivatives have been reported to have antimalarial properties .
- Methods : Specific indole derivatives were prepared and tested for their antimalarial activity .
- Results : Certain indole derivatives showed significant antimalarial activity .
Anti-HIV Activity
Antioxidant Activity
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activity
Safety And Hazards
Zukünftige Richtungen
Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study and development of indole derivatives like 6-bromo-4-nitro-1H-indole may have promising future directions.
Eigenschaften
IUPAC Name |
6-bromo-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCSAZREHRCISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311931 | |
| Record name | 6-Bromo-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-nitro-1H-indole | |
CAS RN |
885520-50-3 | |
| Record name | 6-Bromo-4-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



